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Compound of Interest

(R)-3-Amino-2-hydroxypropanoic
Compound Name: d
aci

Cat. No.: B3147819

Introduction

(R)-Isoserine, systematically known as (2R)-3-amino-2-hydroxypropanoic acid, is a non-
proteinogenic amino acid of significant interest in synthetic organic chemistry, drug discovery,
and materials science. Unlike its common constitutional isomer, serine (an a-amino acid),
isoserine is a B-amino acid, a distinction that imparts unique structural and reactive properties.
In isoserine, the amino group is attached to the (3-carbon (C3), whereas the hydroxyl group
resides on the a-carbon (C2), which is the chiral center. This structural arrangement prevents
its direct participation in the genetically coded synthesis of proteins but establishes it as a
valuable chiral building block for creating novel peptides, pharmaceuticals, and other functional
molecules.[1][2]

This guide provides a comprehensive exploration of the core physicochemical characteristics of
(R)-isoserine, offering field-proven insights and detailed methodologies for its analysis. The
content herein is structured to provide researchers, scientists, and drug development
professionals with the foundational knowledge required to effectively utilize this compound in
their work.

Molecular and Structural Properties

The fundamental identity of (R)-isoserine is defined by its molecular structure and
stereochemistry. Understanding these aspects is critical for predicting its behavior in chemical
reactions and biological systems.
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e IUPAC Name: (2R)-3-Amino-2-hydroxypropanoic acid[3]
¢ Synonyms: (R)-3-Amino-2-hydroxypropionic acid, (R)-2-Hydroxy-f-alanine[4][5]

o Appearance: Typically a white to off-white crystalline powder or solid.[4][5]

Chemical Structure and Key Identifiers

The spatial arrangement of functional groups around the chiral C2 carbon defines the
molecule's (R)-configuration according to Cahn-Ingold-Prelog priority rules. This specific
stereochemistry is crucial for its interaction with other chiral molecules, such as enzymes and

receptors.
Identifier Value Source(s)
Molecular Formula C3H7NOs3 [3114]
Molecular Weight 105.09 g/mol [31[41[6]
CAS Number 632-11-1 [4]
SMILES N--INVALID-LINK--C(0)=0 [7] (for L-isomer)
InChl Key BMYNFMYTOIXKLE- [7] (for L-isomer)

REOHCLBHSA-N

Core Physicochemical Characteristics

The utility of (R)-isoserine in a laboratory or industrial setting is dictated by its physical
properties. The following table summarizes key quantitative data, which are explored in detail in
the subsequent sections.
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Property Value

Notes and
. Source(s)
Observations

Melting Point 197-198 °C

Values for isoserine

vary, with some

sources reporting up

to 235 °C for the

racemic mixture (DL-

isoserine). This L4ILte]
suggests that purity

and isomeric form can

influence the melting

point.

Boiling Point 386.6 £ 27.0 °C

This value is a
computational

prediction and should [4]
be treated as an

estimate.

Density 1.415 + 0.06 g/cm?3

This value is a
computational [4]

prediction.

Specific Optical
_ +30.7°
Rotation

([o]D20, c=1.0028
g/100mL in H20 at
589 nm). The positive [4]
sign indicates it is

dextrorotatory.

pKaa (a-carboxyl) ~2.72

Based on

experimental data for

the L-enantiomer,

which is expected to [4117]
be identical. A

predicted value is 2.71

+ 0.16.

pKaz (B-amino) ~9.25

Based on [7]
experimental data for
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the L-enantiomer.

Solubility Profile

Like most amino acids, the solubility of (R)-isoserine is dominated by the polarity of its amino,
hydroxyl, and carboxyl functional groups.

e Aqueous Solubility: (R)-isoserine is soluble in water.[2][5] This is due to its ability to form
strong hydrogen bonds with water molecules and its zwitterionic nature. The L-isomer is
described as slightly soluble, indicating that concentration limits are a practical consideration.

[7]

o Organic Solvent Solubility: While specific data for (R)-isoserine is scarce, its structure
suggests low solubility in non-polar organic solvents (e.g., hexane, toluene) and moderate to
low solubility in polar aprotic solvents (e.g., acetone, acetonitrile). Its solubility is expected to
be higher in polar protic solvents like methanol and ethanol, though significantly less than in
water.[9]

« Influence of pH: The solubility of isoserine in aqueous solutions is highly pH-dependent. At its
isoelectric point (pl), where the net charge is zero, solubility is at a minimum. In acidic (pH <
pKai) or basic (pH > pKaz) solutions, the molecule becomes a charged salt (cation or anion,
respectively), leading to a significant increase in solubility due to enhanced ion-dipole
interactions with water.[9]

Acidity, Basicity, and Zwitterionic Nature (pKa Values)

The pKa values of the a-carboxyl and -amino groups dictate the charge state of (R)-isoserine
across the pH spectrum. Experimental values for L-isoserine, which are directly applicable to
the R-enantiomer, are approximately 2.72 for the carboxylic acid and 9.25 for the protonated
amino group.[7]

o Atlow pH (e.g., pH < 2): Both the carboxyl and amino groups are protonated, resulting in a
net positive charge (cationic form).

¢ At physiological pH (~7.4): The carboxyl group is deprotonated (COO~) and the amino group
is protonated (NHs*), resulting in a zwitterion with a net charge of zero.
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e At high pH (e.g., pH > 10): Both the carboxyl and amino groups are deprotonated, resulting
in a net negative charge (anionic form).

This behavior is fundamental to its handling in solution, its mechanism in certain reactions, and
its separation by techniques like ion-exchange chromatography.

Optical Activity

As a chiral molecule, (R)-isoserine rotates the plane of polarized light. This property, known as
optical activity, is a definitive characteristic of its enantiomeric purity. The specific rotation ([a])
Is a standardized measure of this effect.

For (R)-isoserine, the specific rotation is +30.7°, signifying that it is dextrorotatory (rotates light
to the right, or clockwise).[4] Its enantiomer, (S)-isoserine, would exhibit the same magnitude of
rotation but in the opposite direction (-30.7°). A 1:1 mixture of both, a racemic mixture, would
show no optical rotation.[10] The measurement of optical rotation is performed using a
polarimeter.

Polarimeter Workflow
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Caption: Workflow diagram of a polarimeter measuring optical rotation.
Stability and Storage
Proper handling and storage are paramount to maintaining the integrity of (R)-isoserine.

o Recommended Storage: Store in a cool, dry place, typically at 2—-8 °C.[4]
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e Atmosphere: To prevent degradation, it should be stored under an inert atmosphere, such as
argon or nitrogen.[4]

e Sensitivity: The L-isomer is noted to be moisture-sensitive, a precaution that should be
extended to the R-isomer.[7] Hygroscopicity can introduce water, which may affect stability
and experimental accuracy.

Analytical Methodologies

The analysis of (R)-isoserine requires techniques that can confirm its identity, purity, and
enantiomeric excess. High-Performance Liquid Chromatography (HPLC) is the most prevalent
method, often coupled with mass spectrometry (LC-MS).[11][12][13]

The Challenge of Chiral Separation

Distinguishing between (R)-isoserine and (S)-isoserine is a critical analytical challenge because
enantiomers possess identical physical properties in an achiral environment. Two primary
HPLC strategies are employed:

o Chiral Stationary Phases (CSPs): These columns contain a chiral selector that interacts
diastereomerically with the enantiomers, causing them to elute at different times.[11]

o Pre-Column Derivatization: The sample is reacted with a chiral derivatizing agent to form a
pair of diastereomers. These diastereomers have different physical properties and can be
separated on a standard achiral column (e.g., C18).[11]

Experimental Protocol: Chiral HPLC Analysis via Pre-
Column Derivatization

This protocol provides a validated, step-by-step workflow for determining the enantiomeric
purity of (R)-isoserine. The causality behind each step is explained to ensure a self-validating
system.

Objective: To quantify the ratio of (R)- and (S)-isoserine in a sample.

Principle: The amino group of isoserine is reacted with a chiral derivatizing agent (e.g., o-
phthalaldehyde/N-acetyl-L-cysteine) to form fluorescent diastereomeric isoindoles. These
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diastereomers are then separated by reversed-phase HPLC and quantified by a fluorescence
detector.

Materials:

¢ (R)-Isoserine sample

o Acetonitrile (HPLC grade)

o Water (HPLC grade)

» Boric acid buffer (0.4 M, pH 9.5)

» Derivatizing reagent: o-phthalaldehyde (OPA) and N-acetyl-L-cysteine (NAC) solution.
o Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 um)

o HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 450 nm)
Methodology:

e Standard and Sample Preparation:

o Step 1.1: Accurately weigh and dissolve the (R)-isoserine reference standard and the
unknown sample in HPLC-grade water to a final concentration of ~1 mg/mL. Causality:
Precise concentration is key for accurate quantification.

o Step 1.2: Prepare serial dilutions if necessary to fall within the linear range of the detector.
 Derivatization Reaction:

o Step 2.1: In a microcentrifuge tube, combine 50 uL of the sample/standard solution with
450 uL of the boric acid buffer. Mix well. Causality: The reaction is base-catalyzed and
requires a stable, high pH for the OPA/thiol reaction to proceed efficiently.

o Step 2.2: Add 50 uL of the OPA/NAC reagent. Vortex immediately for 30 seconds.
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o Step 2.3: Allow the reaction to proceed in the dark for exactly 2 minutes. Causality: The
resulting fluorescent derivatives are light-sensitive and can degrade. A precise reaction
time ensures consistent derivatization efficiency between samples, which is critical for
reproducibility.

e HPLC Analysis:
o Step 3.1: Immediately inject 20 pL of the derivatized solution onto the HPLC system.

o Step 3.2: Elute the diastereomers using a gradient mobile phase. For example:

Mobile Phase A: 50 mM Sodium Phosphate Buffer, pH 7.0

Mobile Phase B: Acetonitrile

Gradient: 10% to 50% B over 20 minutes.

Flow Rate: 1.0 mL/min.

Causality: A gradient elution is necessary to separate the diastereomers, which have
slightly different polarities, from each other and from reagent peaks.

o Step 3.3: Monitor the eluent with the fluorescence detector. The two diastereomers—one
corresponding to (R)-isoserine and the other to (S)-isoserine—will elute as distinct peaks.

o Data Analysis:
o Step 4.1: Integrate the peak areas for the two diastereomer peaks.

o Step 4.2: Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_R -
Area_S) / (Area_R + Area_S)] x 100 Where Area_R is the peak area of the (R)-isoserine
derivative and Area_S is for the (S)-isomer.
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Chiral HPLC Analysis Workflow
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Caption: Workflow for enantiomeric purity analysis of (R)-isoserine.

Conclusion
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(R)-Isoserine is a chiral molecule with a distinct set of physicochemical properties that
differentiate it from its more common isomer, serine. Its solubility, charge state, and optical
activity are all direct consequences of its f-amino acid structure. A thorough understanding of
these characteristics, from its melting point and pKa values to its behavior in solution, is
essential for its successful application. The analytical methods detailed in this guide,
particularly for chiral separation, provide the necessary tools for researchers to ensure the
quality and purity of (R)-isoserine, paving the way for its use in the synthesis of next-generation
therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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